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An In-depth Technical Guide to the Discovery and Chemical Synthesis of 2-Oxo-3-hydroxy-
LSD

Introduction
2-Oxo-3-hydroxy-lysergic acid diethylamide (2-Oxo-3-hydroxy-LSD or O-H-LSD) is the

principal metabolite of the psychoactive compound lysergic acid diethylamide (LSD).[1] First

described in the scientific literature by the 1990s, its significance lies in its substantially higher

concentration in urine compared to the parent drug, making it a crucial biomarker for confirming

LSD use in forensic and clinical toxicology.[1][2] This document provides a comprehensive

overview of the discovery, metabolic fate, and analytical methodologies for O-H-LSD. While a

complete de novo chemical synthesis is not widely published, this guide details the biochemical

formation and methods for creating derivatives for analytical purposes.

Discovery and Biological Formation
2-Oxo-3-hydroxy-LSD is not a naturally occurring compound but is formed in the body after

the ingestion of LSD. It is considered the major metabolite of LSD in humans.[1][3]

Metabolic Pathway
The biotransformation of LSD to O-H-LSD occurs primarily in the liver. This process is a key

part of the body's Phase I metabolism, which functionalizes xenobiotics to facilitate their

excretion.[4][5]
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Enzymatic Conversion: The conversion is catalyzed by a group of enzymes known as

cytochrome P450 (CYP) oxidases.[6]

Specific CYP Isoforms: Studies using human liver microsomes have identified that CYP1A2,

CYP2C9, CYP2E1, and CYP3A4 are significantly involved in the formation of O-H-LSD.[6]

The involvement of multiple CYP enzymes suggests that the metabolic pathway is robust

and less susceptible to inhibition by single drugs.

The metabolic conversion of LSD to its major metabolite, O-H-LSD, is a critical process for its

elimination.
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Caption: Metabolic pathway of LSD to 2-Oxo-3-hydroxy-LSD in the liver.
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Chemical Synthesis
A detailed, step-by-step de novo chemical synthesis of 2-Oxo-3-hydroxy-LSD is not readily

available in peer-reviewed literature, likely due to the complexity of the ergoline structure and

the controlled status of lysergamides. However, certified reference standards are commercially

available, indicating that a synthesis has been achieved.

Furthermore, methods for the synthesis of 2-Oxo-3-hydroxy-LSD derivatives (haptens) for the

development of immunoassays have been described.[7] These procedures typically start with

an already functionalized O-H-LSD core structure.

Example Protocol: Synthesis of a 2-Oxo-3-hydroxy-LSD
Derivative for Immunoassays
The following protocol is adapted from patent literature and describes the conjugation of a

hapten to a carrier protein, a critical step in developing antibodies for immunoassays.[7] This

process starts with a precursor, 1-(3-aminopropyl)-2-oxo-3-hydroxy-LSD, and links it to an

isothiocyanate derivative.

Reaction:

A solution of 1.0 mmol of 4-isothiocyanatobenzoylchloride in 15 ml of dry tetrahydrofuran

(THF) is prepared under an argon atmosphere and cooled to 0°C.

A solution of 1.0 mmol of 1-(3-aminopropyl)-2-oxo-3-hydroxy-LSD in 10 ml of dry THF is

added to the cooled reaction mixture.

1.0 mmol of triethylamine is added, and the reaction is stirred at 0°C for 30 minutes.

The reaction is then allowed to warm to room temperature and stirred overnight.

The mixture is concentrated under reduced pressure.

The resulting residue is dissolved in methylene chloride, washed with water, dried over

anhydrous sodium sulfate, and concentrated again to yield the hapten.
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This hapten can then be linked to a carrier protein like Bovine Serum Albumin (BSA) to create

an immunogen for antibody production.

Pharmacology and Signaling
The pharmacological activity of 2-Oxo-3-hydroxy-LSD is significantly attenuated compared to

its parent compound, LSD.

Receptor Binding: In vitro studies have shown that O-H-LSD has profoundly reduced, though

still detectable, activity at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1]

Psychoactivity: It is currently unknown whether O-H-LSD is pharmacologically active or

contributes to the psychoactive effects of LSD in humans.[1] Its reduced affinity for key

serotonin receptors suggests it is likely inactive as a psychedelic.

The primary signaling mechanism of LSD is agonism at the 5-HT2A receptor. The significantly

lower potency of O-H-LSD at this receptor is a key differentiator.
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Caption: Comparative signaling potency of LSD and its metabolite at 5-HT receptors.

Quantitative Data
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The concentration of O-H-LSD in urine is a key metric for toxicological analysis. It is

consistently found at much higher levels than the parent LSD.

Parameter Matrix Value/Range Reference

Metabolite to Parent

Ratio
Urine

4 to 41 times higher

than LSD
[8]

Concentration Range Urine

8,021 - 28,466 pg/mL

(in subjects with LSD

levels of 561 - 7,007

pg/mL)

[8]

Mean Concentration

Ratio
Urine

16 to 43 times higher

than LSD
[4][5]

Limit of Quantitation

(LOQ)
Blood

0.0125 - 0.01875

ng/mL (LC-MS/MS

Method)

[9]

Linearity Range Urine
0 - 8,000 pg/mL (LC-

MS Method)
[10]

Experimental Protocols
In Vitro Metabolism Analysis using Human Liver
Microsomes
This protocol is used to confirm that O-H-LSD is a direct metabolite of LSD.[4]

Materials:

Human liver microsomes

LSD solution (1.0 mg/mL in methanol)

NADPH-regenerating system (NRS)

75mM Tris buffer (pH 7.4)
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Methanol (for quenching)

Procedure:

Prepare a reaction mixture containing: 250 µL microsomes, 512 µL Tris buffer, and 208 µL

NRS.

Pre-incubate the mixture for 5 minutes at 37°C.

Initiate the reaction by adding 30 µL of the LSD solution (total volume = 1 mL).

At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove 167 µL aliquots from the

reaction.

Immediately quench the reaction by adding the aliquot to 1 mL of methanol.

Extract the metabolites from the quenched mixture for LC-MS analysis.

Analytical Workflow for O-H-LSD Quantification in Urine
This workflow outlines the typical steps for the forensic analysis of O-H-LSD in urine samples.

[2][8]
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Caption: Standard workflow for quantification of O-H-LSD in urine samples.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1664099?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction and Analysis Details:

Extraction: Solid-phase extraction is commonly used to clean up and concentrate the analyte

from the urine matrix.[8]

Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold

standard for detection and quantification due to its high sensitivity and specificity.[2][10]

Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), samples

are derivatized, for example with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), to

increase their volatility.[8]

Conclusion
2-Oxo-3-hydroxy-LSD is a pivotal molecule in the study of LSD pharmacology and toxicology.

As the major human metabolite, its detection provides a more sensitive and extended window

for identifying LSD exposure than the parent compound alone. While its own pharmacological

activity appears to be minimal, its formation via hepatic CYP enzymes is a well-characterized

metabolic pathway. The analytical methods for its quantification are robust and highly sensitive,

making O-H-LSD an indispensable analyte in forensic science and clinical drug monitoring.

Further research into its potential, albeit weak, interactions with serotonin receptors could

provide additional insights into the complex pharmacology of lysergamides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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